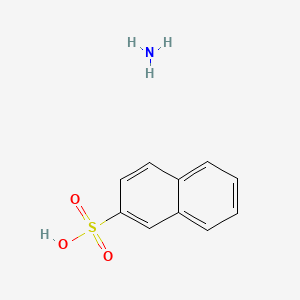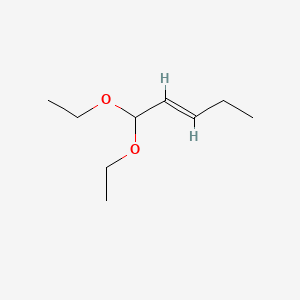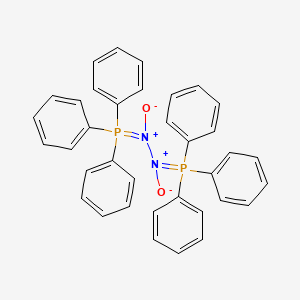
Bis(triphenylphosphoranylidene)-ammoniumnitrite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(triphenylphosphoranylidene)-ammoniumnitrite is a chemical compound known for its unique structure and properties It consists of a central ammonium ion bonded to two triphenylphosphoranylidene groups and a nitrite ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(triphenylphosphoranylidene)-ammoniumnitrite typically involves the reaction of triphenylphosphine with an appropriate ammonium salt under controlled conditions. One common method is the reaction of triphenylphosphine with ammonium nitrite in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in a solvent like acetonitrile at a temperature of around 30°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or other suitable methods to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Bis(triphenylphosphoranylidene)-ammoniumnitrite undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The nitrite ion can be substituted with other anions or functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents like acetonitrile or methanol at controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines. Substitution reactions can result in a variety of substituted ammonium salts .
Aplicaciones Científicas De Investigación
Bis(triphenylphosphoranylidene)-ammoniumnitrite has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis. .
Biology: The compound is studied for its potential biological activity and interactions with biomolecules
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development
Industry: It is used in the production of specialty chemicals and materials, particularly in the field of advanced materials and nanotechnology
Mecanismo De Acción
The mechanism of action of Bis(triphenylphosphoranylidene)-ammoniumnitrite involves its interaction with molecular targets through its reactive nitrite ion and phosphoranylidene groups. These interactions can lead to the formation of various intermediates and products, depending on the specific conditions. The compound’s reactivity is influenced by the electronic properties of the triphenylphosphoranylidene groups, which can stabilize or destabilize certain reaction intermediates .
Comparación Con Compuestos Similares
Similar Compounds
Bis(triphenylphosphoranylidene)ammonium chloride: Similar in structure but contains a chloride ion instead of a nitrite ion.
Bis(triphenylphosphine)iminium chloride: Another related compound with similar reactivity but different applications.
Hexaphenyldiphosphazenium chloride: Shares structural similarities but has distinct chemical properties and uses.
Uniqueness
Bis(triphenylphosphoranylidene)-ammoniumnitrite is unique due to its combination of the nitrite ion with the triphenylphosphoranylidene groups. This unique structure imparts specific reactivity and properties that are not observed in similar compounds.
Propiedades
Fórmula molecular |
C36H30N2O2P2 |
|---|---|
Peso molecular |
584.6 g/mol |
Nombre IUPAC |
oxido-[oxido-(triphenyl-λ5-phosphanylidene)azaniumyl]-(triphenyl-λ5-phosphanylidene)azanium |
InChI |
InChI=1S/C36H30N2O2P2/c39-37(41(31-19-7-1-8-20-31,32-21-9-2-10-22-32)33-23-11-3-12-24-33)38(40)42(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H |
Clave InChI |
CBXCZAWMQUXOHX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=[N+]([N+](=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)[O-])[O-])(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


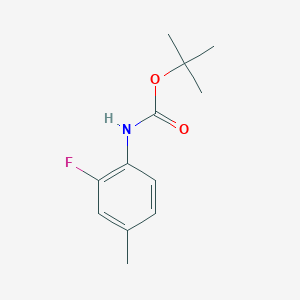
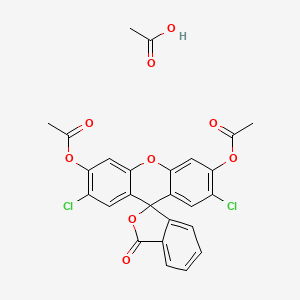

![N-[4-[(4aS,10bR)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]phenyl]acetamide;(Z)-but-2-enedioic acid](/img/structure/B13834351.png)
![8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline](/img/structure/B13834358.png)
![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-3-hydroxy-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B13834363.png)
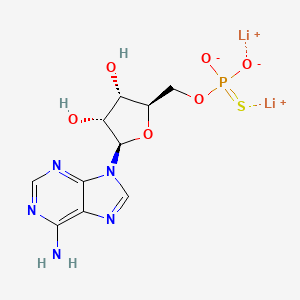
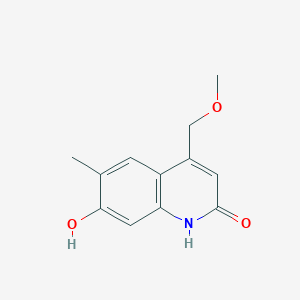
![(2E,4Z)-3-nitro-1H-benzo[b][1,4]diazepine](/img/structure/B13834379.png)
![tert-butyl N-[(E,2S,3R)-3-benzoyl-1,3-dihydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B13834380.png)
![4-(1-benzofuran-2-ylcarbonyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13834386.png)
